molecular formula C10H6O7 B074471 2,3,5,6,8-Pentahydroxy-1,4-naphthoquinone CAS No. 1143-11-9

2,3,5,6,8-Pentahydroxy-1,4-naphthoquinone

Cat. No. B074471
CAS RN: 1143-11-9
M. Wt: 238.15 g/mol
InChI Key: OSCDUVMWLUYRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6,8-Pentahydroxy-1,4-naphthoquinone, commonly known as vitamin K1, is a fat-soluble vitamin that plays a crucial role in blood clotting and bone metabolism. It is an essential nutrient that is found in green leafy vegetables, such as spinach, kale, and broccoli, as well as in some fruits, meats, and dairy products. Vitamin K1 is synthesized through a complex pathway in plants, and it can also be synthesized in the laboratory using various methods.

Scientific Research Applications

Antioxidant Properties

  • 2,3,5,6,8-Pentahydroxy-1,4-naphthoquinone, particularly in its form as echinochrome A, has been studied for its potent antioxidant properties. The compound's pleiotropic cellular-molecular mechanisms and unique antioxidant activity make it a candidate for expanded therapeutic use (Talalaeva, Zverev, & Bryukhanov, 2016).

Oxidation Mechanism

  • Research into the oxidation of this compound by atmospheric oxygen reveals insights into its stability and behavior in different solvents, which could be relevant for its application in various scientific fields (Novikov et al., 2018).

Pharmacological Effects

  • The compound's role in pharmacological effects, with an emphasis on its antioxidant activity, has been thoroughly reviewed. This information is crucial for understanding its potential in medical and pharmaceutical research (Talalaeva, Zverev, & Bryukhanov, 2016).

Structural Studies

  • Detailed structural analysis of echinochrome A and its oxidative degradation products provides valuable information for chemical and pharmaceutical research, contributing to the understanding of its potential uses and modifications (Mishchenko et al., 2020).

Mutagenic Activity

  • Studies on the mutagenic activity of echinochrome A and its derivatives are vital for assessing its safety and potential side effects in therapeutic applications (Lebedev et al., 2001).

Antimicrobial Activity

  • The antibacterial activity of related 1,4-naphthoquinone compounds has been demonstrated, suggesting potential applications in developing new antibacterial agents (Riffel et al., 2002).

Pharmacokinetics

  • Understanding the pharmacokinetics of echinochrome A, including its metabolism and excretion, is crucial for its application in drug development and therapeutic use (Talalaeva et al., 2014).

properties

CAS RN

1143-11-9

Product Name

2,3,5,6,8-Pentahydroxy-1,4-naphthoquinone

Molecular Formula

C10H6O7

Molecular Weight

238.15 g/mol

IUPAC Name

2,3,5,6,8-pentahydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H6O7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1,11-13,16-17H

InChI Key

OSCDUVMWLUYRCU-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O

Canonical SMILES

C1=C(C2=C(C(=C(C(=C2O)O)O)O)C(=O)C1=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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